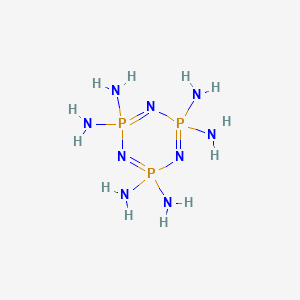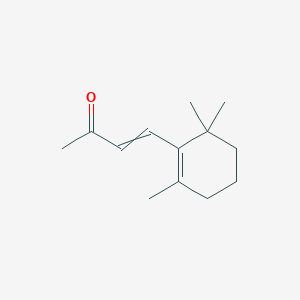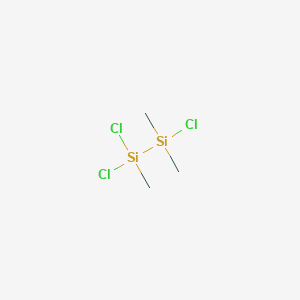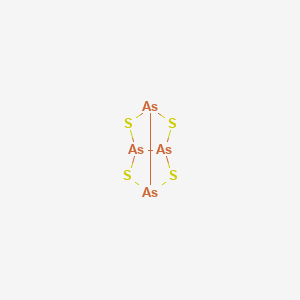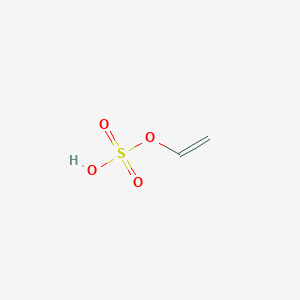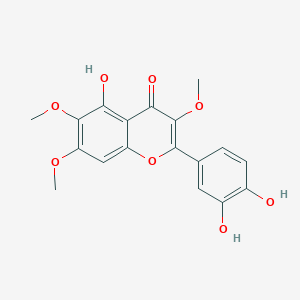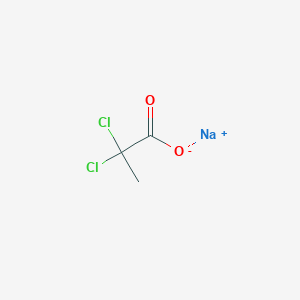
达拉蓬钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,2-dichloropropionate, also known as Sodium 2,2-dichloropropionate, is a useful research compound. Its molecular formula is C3H4Cl2NaO2 and its molecular weight is 165.96 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 2,2-dichloropropionate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2,2-dichloropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,2-dichloropropionate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农田除草剂
达拉蓬钠是农田中常用的一种除草剂,用于防治一年生和多年生杂草 . 它可以通过空中或地面设备进行喷洒,用于叶面施用 .
甘蔗种植中的应用
甘蔗是受益于达拉蓬钠应用的常见作物之一 . 它有助于控制不需要的杂草,从而促进甘蔗的生长。
3. 玉米和马铃薯种植中的应用 达拉蓬钠已被用于玉米和马铃薯的种植 . 它有助于控制这些田地中不需要的杂草生长。
4. 柑橘、水果和坚果树的应用 达拉蓬钠也被用于柑橘、水果和坚果树的种植 . 它有助于控制这些树木周围不需要的杂草生长。
特定草类的控制
在美国西部,达拉蓬钠被广泛用于控制多种草类,如百慕大草、约翰逊草、蟹草和狗牙草 .
非作物应用
作用机制
Target of Action
Dalapon-sodium, also known as Sodium 2,2-dichloropropionate, is a selective herbicide primarily used to control annual and perennial grasses . Its primary targets are these grasses, including bluegrass, crabgrass, quackgrass, Bermudagrass, Johnsssongrass, cattails, rushes, barnyardgrass, and couch .
Mode of Action
Dalapon-sodium acts as an inhibitor of some enzymes that process pyruvate . It inhibits fat synthesis, stops cell division, reduces wax production by leaves, and affects carbohydrate, lipid, and nitrogen metabolism . It is absorbed through both leaves and roots and is translocated within the plant via the phloem with the photosynthate and xylem with water .
Biochemical Pathways
The compound affects multiple biochemical pathways. It inhibits fat synthesis, which can disrupt the energy storage of the plant. It also stops cell division, which can halt the growth and reproduction of the plant. Furthermore, it reduces wax production by leaves, which can affect the plant’s water retention and protection. Lastly, it affects carbohydrate, lipid, and nitrogen metabolism, which can disrupt the plant’s energy production and nutrient cycling .
Pharmacokinetics
Dalapon-sodium is highly soluble in water and relatively volatile . It is readily absorbed into and widely distributed throughout the body . It is also moderately persistent in soil systems and can be persistent in some water systems .
Result of Action
The result of Dalapon-sodium’s action is the effective control of targeted grasses. By inhibiting key biochemical pathways and disrupting the plant’s normal functions, it leads to the death of the plant. At high rates, it acts as a total herbicide, but at lower rates, it can selectively control certain grasses .
Action Environment
The action of Dalapon-sodium is influenced by environmental factors. It leaches readily in soil, but under conditions favorable for microbial growth, microbial degradation will probably proceed at a faster rate than leaching . It is also moderately persistent in soil systems and can be persistent in some water systems . Its effectiveness can be influenced by soil type, temperature, and moisture levels. It is also important to note that it has a moderate toxicity to most aquatic organisms and honeybees but is less harmful to birds and earthworms .
生化分析
Biochemical Properties
Dalapon-sodium interacts with enzymes that process pyruvate . This interaction inhibits the enzymes, affecting the biochemical reactions they are involved in
Cellular Effects
Dalapon-sodium has been found to have effects on various types of cells. The oral Reference Dose (RfD) is based on the assumption that thresholds exist for certain toxic effects such as cellular necrosis . It is expressed in units of mg/kg-day . Chronic exposure to Dalapon-sodium has the potential to cause increased kidney-to-body weight .
Molecular Mechanism
It is known to inhibit certain enzymes that process pyruvate
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dalapon-sodium can change over time. For example, a study found that the concentrations of some of the brominated HAAs in chlorine-quenched disinfected water stored in the dark at −20 °C for seven days decreased between 26 and 46% . Therefore, water samples should be analyzed within 24 hours of their collection .
Dosage Effects in Animal Models
In animal models, the effects of Dalapon-sodium vary with different dosages. Tests indicate that Dalapon does not produce adverse effects on fertility or reproduction, except at extremely high doses . Teratogenic effects were not noted in rats treated with up to 2000 mg/kg/day .
Metabolic Pathways
It is known to inhibit enzymes that process pyruvate , which suggests it may have an impact on the metabolic pathway involving pyruvate
Transport and Distribution
Dalapon-sodium is highly soluble in water and volatile , suggesting it can be easily transported and distributed within cells and tissues
Subcellular Localization
属性
CAS 编号 |
127-20-8 |
|---|---|
分子式 |
C3H4Cl2NaO2 |
分子量 |
165.96 g/mol |
IUPAC 名称 |
sodium;2,2-dichloropropanoate |
InChI |
InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7); |
InChI 键 |
MCCBUOJFZJOBJH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])(Cl)Cl.[Na+] |
手性 SMILES |
CC(C(=O)[O-])(Cl)Cl.[Na+] |
规范 SMILES |
CC(C(=O)O)(Cl)Cl.[Na] |
熔点 |
166.5 °C |
Key on ui other cas no. |
127-20-8 |
Pictograms |
Irritant |
相关CAS编号 |
75-99-0 (Parent) |
同义词 |
dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Sodium 2,2-dichloropropionate?
A1: Sodium 2,2-dichloropropionate acts as a herbicide by disrupting plant growth processes. Specifically, it inhibits the biosynthesis of branched-chain aliphatic amino acids, crucial for protein synthesis and overall plant development. [] This disruption ultimately leads to the death of susceptible plant species.
Q2: How does the application of Dalapon-sodium impact soil microorganisms?
A2: Research indicates that repeated applications of Dalapon-sodium, even at concentrations exceeding recommended field rates, can stimulate the growth of soil microorganisms like bacteria, molds, and actinomycetes. [] Interestingly, some bacterial strains isolated from the soil demonstrated the ability to degrade Sodium 2,2-dichloropropionate, utilizing it as a carbon source. []
Q3: Can Sodium 2,2-dichloropropionate be used to control specific grass species in pastures?
A3: Yes, studies have shown that Dalapon-sodium effectively controls weed grasses like Agrostis stolonifera, Poa trivialis, and Holcus lanatus in pastures while exhibiting selectivity towards desirable species like Lolium perenne. [] This selective herbicidal activity makes it a potential tool for pasture management.
Q4: What is the molecular formula and weight of Sodium 2,2-dichloropropionate?
A4: The molecular formula of Sodium 2,2-dichloropropionate is C3H3Cl2NaO2, and its molecular weight is 169.98 g/mol. []
Q5: Can Sodium 2,2-dichloropropionate be incorporated into controlled-release systems for agricultural applications?
A5: Research indicates that Sodium 2,2-dichloropropionate can be successfully incorporated into acrylamide/crotonic acid hydrogels. [] These hydrogels, synthesized through gamma radiation, act as carriers for the controlled release of the herbicide, potentially enhancing its effectiveness and reducing environmental impact.
Q6: What are the potential toxicological effects of Sodium 2,2-dichloropropionate in mammals?
A6: Studies on dairy cows administered Sodium 2,2-dichloropropionate orally revealed detectable residues in milk, organs, and tissues. [] While some clinicochemical parameters showed minor alterations, their significance remains inconclusive. Further research is needed to fully assess the long-term safety profile of the compound.
Q7: What analytical methods are employed for the determination of Sodium 2,2-dichloropropionate purity and impurities?
A7: Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy offers a precise and accurate method for determining the purity of technical-grade Sodium 2,2-dichloropropionate and identifying impurities. [] This method surpasses traditional chromatographic techniques like GC and HPLC in accuracy and speed.
Q8: How is Sodium 2,2-dichloropropionate degraded in the environment?
A8: While specific degradation pathways weren't detailed in the provided research, studies highlight the photocatalytic degradation potential of Sodium 2,2-dichloropropionate using copper oxide-modified titanium dioxide (CuO/TiO2) particles. [] This method could be a promising avenue for remediating environments contaminated with the herbicide.
Q9: What are some alternative herbicides used for similar purposes as Sodium 2,2-dichloropropionate?
A9: The provided research mentions several alternative herbicides, including:
- Paraquat: Offers comparable control of certain grass species, but its effectiveness can vary. [, ]
- Amitrole-T: Exhibits variable efficacy compared to Dalapon-sodium depending on the target species. []
- Disodium methanearsonate (DSMA): Provides comparable seasonal control of specific grasses but might require more frequent applications. []
- Tetrapion: Demonstrates equal or superior control of certain weed species, particularly when used in combination with Sodium 2,2-dichloropropionate. []
- Glyphosate: Highly effective in controlling a broader spectrum of weeds and promoting the establishment of desirable plant species. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


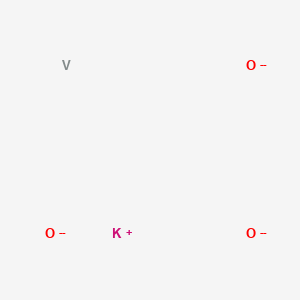
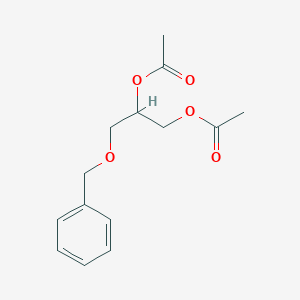
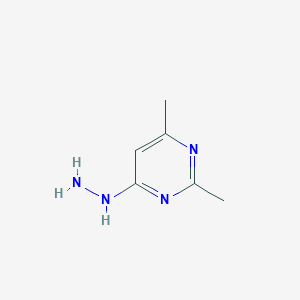
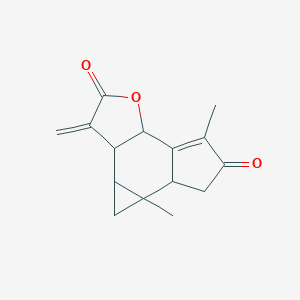
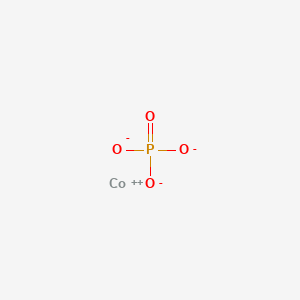
![heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene](/img/structure/B89332.png)
